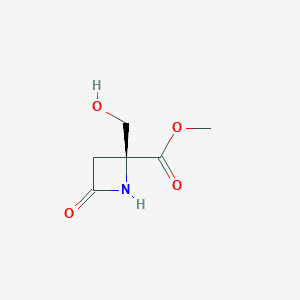
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is a chemical compound with a unique structure that includes an azetidine ring, a hydroxymethyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the hydroxymethyl and carboxylate ester groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring. Subsequent functionalization steps introduce the hydroxymethyl and carboxylate ester groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the azetidine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a hydroxyl group.
科学研究应用
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The azetidine ring provides structural rigidity, which can enhance the binding affinity to target molecules .
相似化合物的比较
Similar Compounds
Similar compounds include other azetidine derivatives and compounds with hydroxymethyl and carboxylate ester groups. Examples include:
- Methyl 4-(hydroxymethyl)benzoate
- 5-hydroxymethyl furfural
Uniqueness
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is unique due to the combination of its azetidine ring and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
174283-17-1 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1 |
InChI 键 |
QYTJBBSMODGNEH-LURJTMIESA-N |
SMILES |
COC(=O)C1(CC(=O)N1)CO |
手性 SMILES |
COC(=O)[C@]1(CC(=O)N1)CO |
规范 SMILES |
COC(=O)C1(CC(=O)N1)CO |
同义词 |
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















